molecular formula C16H20N2O2S B4688127 4-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide

4-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide

Cat. No.: B4688127
M. Wt: 304.4 g/mol
InChI Key: LRLPPPLGWGEYJA-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide is a complex organic compound with a molecular formula of C16H20N2O2S. This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. The structure of this compound includes a benzenesulfonamide core with a methyl group and a methyl(phenyl)aminoethyl substituent, making it a unique molecule with specific chemical properties.

Properties

IUPAC Name

4-methyl-N-[2-(N-methylanilino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-14-8-10-16(11-9-14)21(19,20)17-12-13-18(2)15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLPPPLGWGEYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-N-phenylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes, which are involved in various physiological processes.

    Medicine: Explored for its anticancer and antimicrobial properties, with studies showing its effectiveness against certain cancer cell lines and bacterial strains.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent for conditions like glaucoma, epilepsy, and certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide stands out due to its specific substituents, which confer unique chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable compound in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide
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4-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide

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